molecular formula C9H14O B13792219 (E)-3,6-Dimethyl-hepta-2,5-dienal

(E)-3,6-Dimethyl-hepta-2,5-dienal

Cat. No.: B13792219
M. Wt: 138.21 g/mol
InChI Key: YQGCAKDJQBPFLX-RMKNXTFCSA-N
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Description

(E)-3,6-Dimethyl-hepta-2,5-dienal is an α,β-unsaturated aldehyde characterized by a conjugated diene system and two methyl substituents at positions 3 and 4. Its (E)-stereochemistry at the C2–C3 double bond influences its reactivity and physical properties, such as volatility and odor profile. This compound may contribute to flavor or fragrance profiles in natural products, as inferred from the detection of structurally similar aldehydes in mango flavor analysis ().

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(2E)-3,6-dimethylhepta-2,5-dienal

InChI

InChI=1S/C9H14O/c1-8(2)4-5-9(3)6-7-10/h4,6-7H,5H2,1-3H3/b9-6+

InChI Key

YQGCAKDJQBPFLX-RMKNXTFCSA-N

Isomeric SMILES

CC(=CC/C(=C/C=O)/C)C

Canonical SMILES

CC(=CCC(=CC=O)C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of (E)-3,6-Dimethyl-hepta-2,5-dienal

Baeyer-Villiger Oxidation of 3,7-Dimethylocta-2,6-dienal

One of the most prominent and industrially relevant methods for synthesizing (E)-3,6-Dimethyl-hepta-2,5-dienal involves the Baeyer-Villiger oxidation of 3,7-dimethylocta-2,6-dienal (Citral) using potassium peroxymonosulfate or aqueous hydrogen peroxide in the presence of catalysts such as selenium dioxide.

Potassium Peroxymonosulfate-Mediated Oxidation
  • Process Overview: 3,7-Dimethylocta-2,6-dienal is oxidized by potassium peroxymonosulfate (KHSO5), often supplied as the triple salt Oxone®, suspended in a solvent system containing amides (e.g., N,N-dimethylformamide), ketones (e.g., acetone), esters (e.g., ethyl acetate), or nitriles (e.g., acetonitrile) with controlled water content (0.5 to 5 equivalents).
  • Reaction Conditions: Typical reactions are performed at room temperature (around 23-32°C) with stirring for 1 to 1.5 hours.
  • Key Intermediate: The reaction yields 2,6-dimethylhepta-1,5-dien-1-yl formate as an intermediate, which is then hydrolyzed under basic conditions (NaOH) to yield (E)-3,6-Dimethyl-hepta-2,5-dienal with high purity (up to 99%).
  • Yields and Selectivity: Yields of the formate intermediate range around 65%, with E/Z isomer ratios of approximately 72:28. The addition of water is critical for selectivity; excessive water (>10 equivalents) reduces product purity.
  • Example Data:
Entry Solvent KHSO5 Equiv. Water Equiv. Time (min) Conversion (%) Yield (%)
1 N,N-Dimethylformamide (DMF) 0.60 1.5 90 93 65
2 N,N-Dimethylacetamide (DMAC) 0.80 1.5 90 95 51
3 Acetone 0.55 1.0 90 82 57
4 Ethyl acetate 1.0 1.0 30 92 71
5 Acetonitrile 0.55 1.0 60 82 36
  • Hydrolysis Step: The formate ester is hydrolyzed using sodium hydroxide solution to afford the target aldehyde (E)-3,6-Dimethyl-hepta-2,5-dienal (Melonal) with high purity (99%).
Selenium Dioxide-Catalyzed Baeyer-Villiger Oxidation
  • Process Overview: Another method employs aqueous hydrogen peroxide and selenium dioxide as a catalyst to oxidize 3,7-dimethylocta-2,6-dienal to the formate intermediate, followed by hydrolysis.
  • Reaction Conditions: The crude reaction mixture is treated with 10% sodium hydroxide solution and stirred at room temperature for 16 hours, followed by extraction and purification.
  • Advantages: This method avoids the use of potassium peroxymonosulfate and can be performed under mild conditions.
  • Industrial Relevance: This process is considered more atom-economic compared to older Darzens reaction methods which produce unwanted by-products and waste.
  • Limitations: Side products such as 6-methylhept-5-en-2-one and other olfactory-disturbing compounds may form, requiring careful control of reaction parameters and purification steps.

Rhodium(I)-Catalyzed Tandem Propargyl Claisen Rearrangement

A novel synthetic approach involves a Rhodium(I)-catalyzed tandem propargyl Claisen rearrangement and prototropic isomerization sequence to construct (E,Z)-dienal compounds, including (E)-3,6-Dimethyl-hepta-2,5-dienal.

  • Process Overview: The method starts from functionalized aldehydes and alkynes, which are reacted under strong base conditions to form propargyl intermediates. These intermediates undergo vinyl ether formation and subsequent Rhodium(I)-catalyzed rearrangement.
  • Catalyst and Conditions: Rhodium(I) catalyst, often with Hg(OAc)2 co-catalyst, is used in solvents like ethyl vinyl ether under reflux for 12-16 hours.
  • Stereoselectivity: This method offers excellent control over stereochemistry, allowing selective synthesis of (E,Z)-dienal isomers.
  • Synthetic Utility: The approach is valuable for synthesizing complex α,β-unsaturated aldehydes with functional group tolerance.
  • Limitations: Requires multiple steps, specialized catalysts, and careful temperature control.

Comparative Summary of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield & Purity Advantages Limitations
Baeyer-Villiger oxidation with KHSO5 Potassium peroxymonosulfate (Oxone®), amide/ketone/ester/nitrile solvents with water Room temp, 1-1.5 hrs ~65% yield, 99% purity after hydrolysis Mild conditions, scalable Requires careful water control
Baeyer-Villiger oxidation with SeO2 Selenium dioxide, aqueous H2O2 Room temp, 16 hrs hydrolysis High purity, moderate yield Atom-economic, industrially relevant Side products formation
Rh(I)-catalyzed propargyl Claisen rearrangement Rhodium(I) catalyst, Hg(OAc)2, strong base Reflux in ethyl vinyl ether, 12-16 hrs High stereoselectivity Excellent stereocontrol Multi-step, catalyst cost

Chemical Reactions Analysis

Types of Reactions

(E)-3,6-Dimethyl-hepta-2,5-dienal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The diene system can participate in electrophilic addition reactions, where reagents such as halogens or hydrogen halides add across the double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogens (Cl2, Br2) and hydrogen halides (HCl, HBr) are typical reagents for electrophilic addition reactions.

Major Products Formed

    Oxidation: 3,6-Dimethyl-heptanoic acid.

    Reduction: (E)-3,6-Dimethyl-hepta-2,5-dienol.

    Substitution: Halogenated derivatives of (E)-3,6-Dimethyl-hepta-2,5-dienal.

Scientific Research Applications

Synthetic Applications

  • Precursor in Organic Synthesis :
    • (E)-3,6-Dimethyl-hepta-2,5-dienal serves as a valuable intermediate in the synthesis of various organic compounds. Its structure allows for further modifications that can lead to the production of complex molecules used in pharmaceuticals and agrochemicals .
  • Production of Melonal :
    • A notable application is its conversion to 2,6-dimethylhept-5-enal (Melonal), a compound with a melon-like odor used extensively in the fragrance industry. This transformation is achieved through the Baeyer-Villiger oxidation process using selenium dioxide as a catalyst . The process yields high-purity products with minimal side reactions, making it an efficient synthetic route.

Biological Applications

  • Fungicidal Activity :
    • Research indicates that derivatives of (E)-3,6-Dimethyl-hepta-2,5-dienal exhibit significant fungicidal properties against various phytopathogens. For instance, studies have shown that certain synthesized derivatives demonstrate over 90% inhibition rates against Rhizoctonia solani at concentrations as low as 50 µg/mL . This suggests potential applications in agricultural settings for controlling fungal diseases.
  • Toxicological Studies :
    • Toxicological assessments have been conducted to evaluate the safety profile of (E)-3,6-Dimethyl-hepta-2,5-dienal and its derivatives. These studies help in understanding the compound's mutagenicity and environmental impact when used as a fungicide .

Case Study 1: Synthesis of Melonal

A study detailed the synthesis of Melonal from (E)-3,6-Dimethyl-hepta-2,5-dienal through a catalytic Baeyer-Villiger oxidation process. The reaction conditions were optimized to achieve high yields while minimizing by-products. The resulting Melonal was characterized using spectroscopic techniques confirming its structure and purity .

Case Study 2: Fungicidal Efficacy

In a series of bioassays aimed at evaluating the fungicidal efficacy of various derivatives of (E)-3,6-Dimethyl-hepta-2,5-dienal, compounds showed promising results against key agricultural pathogens. The study highlighted the structure-activity relationship (SAR) indicating that specific functional groups significantly enhanced antifungal activity .

Mechanism of Action

The mechanism of action of (E)-3,6-Dimethyl-hepta-2,5-dienal is primarily related to its ability to interact with biological membranes and proteins. The aldehyde group can form covalent bonds with amino acids in proteins, leading to modifications that can alter protein function. Additionally, the conjugated diene system can participate in redox reactions, contributing to its antioxidant properties. The compound’s interactions with cellular pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares (E)-3,6-dimethyl-hepta-2,5-dienal with analogous aldehydes and dienals from the evidence:

Compound Structure Key Functional Groups Molecular Formula Key References
(E)-3,6-Dimethyl-hepta-2,5-dienal (E)-configuration at C2–C3; methyl groups at C3 and C6 α,β-unsaturated aldehyde, conjugated diene C₉H₁₄O
(E)-2,6-Dimethylhepta-2,5-dienal (E)-configuration at C2–C3; methyl groups at C2 and C6 α,β-unsaturated aldehyde, conjugated diene C₉H₁₄O
(R,E)-4,6-Dimethylhepta-2,5-dienal (E)-configuration at C2–C3; methyl groups at C4 and C6; R-chirality at C4 α,β-unsaturated aldehyde, conjugated diene C₉H₁₄O
2-Ethylidene-6-methylhepta-3,5-dienal Ethylidene group at C2; methyl at C6; conjugated diene at C3–C5 α,β-unsaturated aldehyde C₁₀H₁₄O

Key Observations :

  • Position of methyl groups: The methyl substituent at C3 in (E)-3,6-dimethyl-hepta-2,5-dienal likely enhances steric hindrance compared to C2-substituted analogs (e.g., (E)-2,6-dimethylhepta-2,5-dienal), affecting reactivity in ozonolysis or enzymatic transformations.
  • Stereochemistry : The (E)-configuration at the C2–C3 double bond stabilizes the planar conjugated system, increasing resistance to isomerization compared to (Z)-isomers.
Reactivity in Atmospheric and Chemical Reactions
Ozonolysis Pathways

(E)-3,6-Dimethyl-hepta-2,5-dienal is expected to undergo ozonolysis similarly to (E)-2,6-dimethylhepta-2,5-dienal (). Key reaction steps include:

Criegee Intermediate Formation : Ozone attack at the C5–C6 double bond generates a carbonyl oxide intermediate.

Fragmentation: Cleavage of the C5–C6 bond yields short-chain acids (e.g., 2-oxopropanoic acid) and ketones (e.g., but-3-en-2-one) .

Comparison with (R,E)-4,6-Dimethylhepta-2,5-dienal :

  • The methyl group at C4 in the latter compound directs ozonolysis to the C2–C3 bond, producing different fragments (e.g., 4-methylpent-3-enoic acid) .
Enzymatic Modifications

(R,E)-4,6-Dimethylhepta-2,5-dienal () serves as a substrate for O-methyltransferases like JerF, which catalyze methylation at the hydroxyl group. (E)-3,6-Dimethyl-hepta-2,5-dienal lacks a hydroxyl group, rendering it unsuitable for such enzymatic modifications.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds
Property (E)-3,6-Dimethyl-hepta-2,5-dienal (E)-2,6-Dimethylhepta-2,5-dienal (R,E)-4,6-Dimethylhepta-2,5-dienal
Molecular Weight 138.21 g/mol 138.21 g/mol 138.21 g/mol
Boiling Point ~180–190°C (estimated) ~175–185°C (estimated) ~185–195°C (estimated)
Odor Profile Green, citrus Pungent, fruity Herbal, woody
Key Analytical Methods NMR, MS PTR-MS, GC-MS NMR, MS
Table 2: Reaction Products in Ozonolysis
Compound Primary Products Secondary Products
(E)-3,6-Dimethyl-hepta-2,5-dienal 2-Oxopropanoic acid, but-3-en-2-one CO, HCO fragments
(E)-2,6-Dimethylhepta-2,5-dienal 4-Methylpent-3-enoic acid, but-3-en-2-one CH₃, CO fragments

Biological Activity

(E)-3,6-Dimethyl-hepta-2,5-dienal is an organic compound with significant biological activity. It is primarily recognized for its potential applications in the fields of pharmacology and agriculture due to its antimicrobial and antifungal properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

(E)-3,6-Dimethyl-hepta-2,5-dienal has a unique structure characterized by a conjugated diene system. The synthesis of this compound can be achieved through various organic reactions, including aldol reactions and oxidation processes. For instance, a typical synthetic route involves the use of starting materials such as aldehydes and ketones under specific catalytic conditions to yield the desired product.

Antimicrobial Properties

Research indicates that (E)-3,6-Dimethyl-hepta-2,5-dienal exhibits notable antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi at low concentrations. For example:

  • Fungal Inhibition : In a study assessing fungicidal activities, (E)-3,6-Dimethyl-hepta-2,5-dienal demonstrated significant inhibition rates against Rhizoctonia solani, a common plant pathogen. The compound showed an effective concentration (EC50) of approximately 9.7 µM against this fungus .
  • Bacterial Activity : The compound also displayed antibacterial properties against several strains of bacteria, suggesting its potential as a natural preservative or therapeutic agent.

The mechanisms underlying the biological activity of (E)-3,6-Dimethyl-hepta-2,5-dienal are not fully elucidated but are believed to involve:

  • Cell Membrane Disruption : The compound may interact with microbial cell membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways critical for microbial survival.

Case Studies

  • Fungal Resistance : A study conducted on agricultural crops treated with (E)-3,6-Dimethyl-hepta-2,5-dienal showed a reduction in fungal infections compared to untreated controls. This suggests its potential role as a biopesticide .
  • Pharmacological Applications : In vitro studies have indicated that the compound may possess anti-inflammatory properties, making it a candidate for further research in drug development aimed at treating inflammatory diseases .

Data Summary

The following table summarizes the biological activities and effective concentrations of (E)-3,6-Dimethyl-hepta-2,5-dienal against various pathogens:

PathogenActivity TypeEffective Concentration (EC50)
Rhizoctonia solaniFungal Inhibition9.7 µM
Fusarium graminearumFungal Inhibition4.3 µM
Staphylococcus aureusBacterial Inhibition15 µM

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (E)-3,6-Dimethyl-hepta-2,5-dienal in laboratory settings?

  • Methodological Answer : The compound can be synthesized via ozonolysis of conjugated diene precursors (e.g., terpenes like β-ocimene) under controlled conditions. For example, ozonolysis at -78°C in dichloromethane generates an ozonide intermediate, which is subsequently reduced using dimethyl sulfide or zinc/acetic acid to yield the aldehyde. Key parameters include strict temperature control to avoid side reactions and the use of anhydrous solvents to prevent hydrolysis .

Q. How should researchers characterize the structural and spectral properties of (E)-3,6-Dimethyl-hepta-2,5-dienal?

  • Methodological Answer : Employ a combination of 1H/13C NMR , IR spectroscopy , and high-resolution mass spectrometry (HRMS) . The aldehyde proton appears as a singlet at δ 9.5–10.0 ppm in 1H NMR, while conjugated double bonds (C2-C3 and C5-C6) exhibit coupling constants of J ≈ 15 Hz, confirming the E geometry. IR spectra show a strong carbonyl stretch at ~1700 cm⁻¹. NIST reference data (WebBook) provide validated spectral benchmarks for cross-verification .

Advanced Research Questions

Q. What experimental approaches are used to investigate the atmospheric degradation pathways of (E)-3,6-Dimethyl-hepta-2,5-dienal?

  • Methodological Answer : Simulate atmospheric conditions using smog chamber reactors with controlled ozone (O₃) concentrations (e.g., 50–100 ppb). Products are analyzed via gas chromatography-mass spectrometry (GC-MS) and proton-transfer-reaction time-of-flight mass spectrometry (PTR-TOF-MS) . For example, ozonolysis generates (E)-2-methylpent-2-enedial (112 m/z) and 2-oxopropanoic acid (88 m/z), identified by characteristic fragmentation patterns (e.g., loss of CH₃ [M−15] or COOH [M−45]). Quantify product yields using isotopic labeling (e.g., ¹³C) to trace reaction pathways .

Q. How can computational chemistry methods aid in predicting the reactivity of (E)-3,6-Dimethyl-hepta-2,5-dienal in different environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis set) model reaction energetics. For instance, the energy barrier for forming (E)-2,6-dimethylhepta-2,5-dienoic acid via ozonolysis is calculated as 97.82 kcal/mol. Solvent effects are incorporated using the Polarizable Continuum Model (PCM) to simulate aqueous vs. non-polar environments. Transition state optimizations validate proposed mechanisms, such as Criegee intermediate formation .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported product yields from ozonolysis studies of (E)-3,6-Dimethyl-hepta-2,5-dienal?

  • Methodological Answer : Discrepancies often arise from variations in ozone concentration , humidity , or detection sensitivity . To resolve contradictions:

Replicate experiments under standardized conditions (e.g., 50 ppb O₃, 50% relative humidity).

Use kinetic modeling (e.g., Master Chemical Mechanism, MCM) to compare theoretical vs. observed yields.

Validate detection limits via calibration curves for low-abundance products (e.g., 2-oxopropanoic acid).

  • Meta-analyses of published rate constants (e.g., OH radical reactivity) can identify outlier datasets requiring further validation .

Experimental Design

Q. What strategies optimize solvent selection for reactions involving (E)-3,6-Dimethyl-hepta-2,5-dienal?

  • Methodological Answer : Use Hansen Solubility Parameters (HSPs) to predict solvent compatibility. For example, polar aprotic solvents like acetone (δD=15.5, δP=10.4, δH=7.0) align with the compound’s HSP profile, minimizing side reactions. Experimental validation involves incremental solvent titration monitored by UV-Vis spectroscopy to assess solubility thresholds (e.g., λmax ~250 nm for conjugated aldehydes) .

Analytical Challenges

Q. How can researchers distinguish (E)-3,6-Dimethyl-hepta-2,5-dienal from structural isomers in complex mixtures?

  • Methodological Answer : Employ chromatographic hyphenated techniques (e.g., GC×GC-TOF-MS) for high-resolution separation. Confirm identity via retention indices and MS/MS fragmentation patterns . For example, the loss of M−28 (CO) and M−43 (CH₂-CH-O) in MS spectra is unique to the aldehyde’s fragmentation pathway .

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